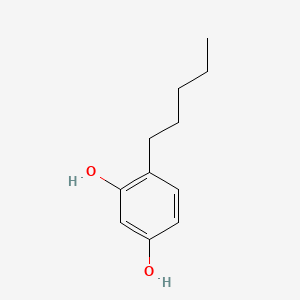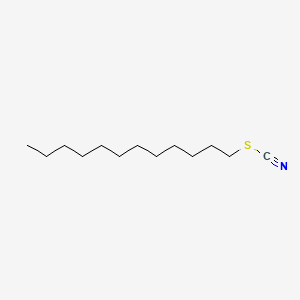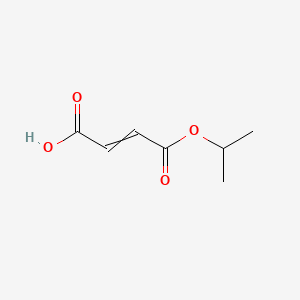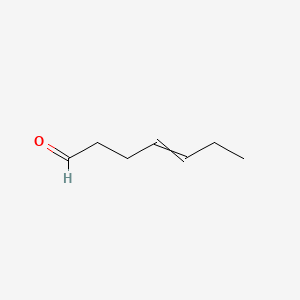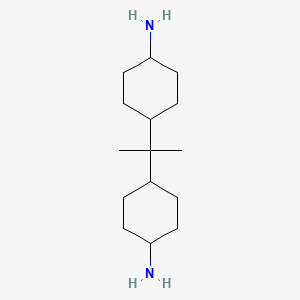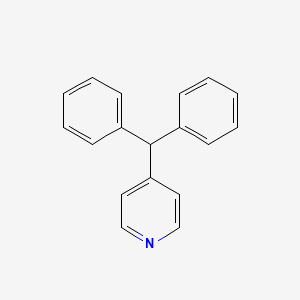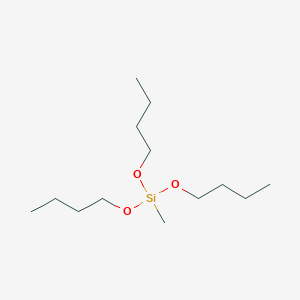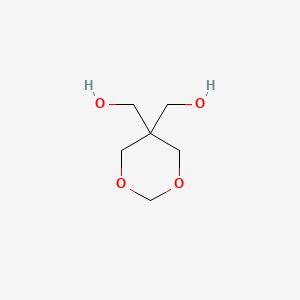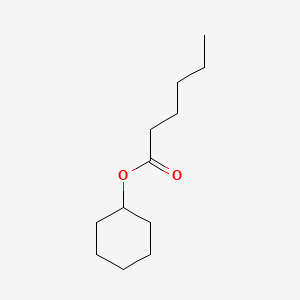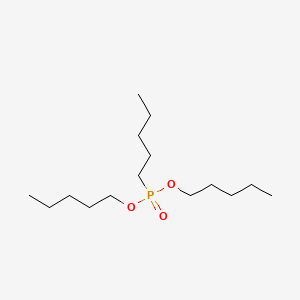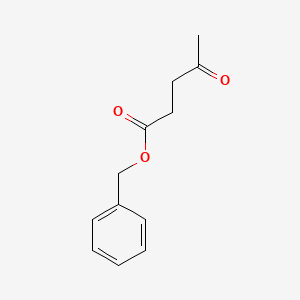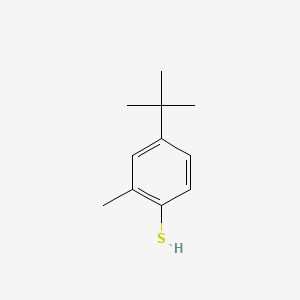
2-Isothiocyanatopentane
Overview
Description
2-Isothiocyanatopentane, also known as 2-Pentyl isothiocyanate, is a chemical compound with the molecular formula C6H11NS and a molecular weight of 129.23 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H11NS/c1-3-4-6(2)7-5-8/h6H,3-4H2,1-2H3 . This indicates that the molecule consists of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom . Physical And Chemical Properties Analysis
This compound has a molecular weight of 129.23 .Scientific Research Applications
Isothiocyanates in Disease Prevention and Therapy
Isothiocyanates, including compounds like sulforaphane and phenethyl isothiocyanate, have been extensively studied for their disease preventive and therapeutic effects. These compounds, derived from cruciferous vegetables, show potential in clinical trials for a range of diseases, including cancer and autism. Their use in food matrices or as single agents highlights a significant opportunity to incorporate them into broader human disease mitigation strategies. This research underlines the potential of isothiocyanates in evidence-based food and nutritional policies (Palliyaguru et al., 2018).
Anticarcinogenic Properties
Isothiocyanates, including sulforaphane, have demonstrated potent anticarcinogenic activities. Studies show that they can block the formation of mammary tumors in animal models when administered around the time of exposure to carcinogens. This research establishes a class of functionalized isothiocyanates with promising anticarcinogenic properties, validating the approach of using phase 2 enzyme inducers to protect against carcinogenesis (Zhang et al., 1994).
Application in Molecular Recognition
Isothiocyanate-functionalized ligands have been used to prepare multivalent molecules with anionic recognition capabilities. These have applications in biological imaging due to their high fluorescence quantum yields in water, highlighting their utility in the field of biochemistry and molecular biology (Xiao et al., 2013).
Role in Chemical Synthesis
Isothiocyanates play a crucial role in chemical synthesis, particularly in creating five-membered heterocycles. These reactions, characterized by high yields and well-defined chemoselectivity, underscore the importance of isothiocyanates in synthetic chemistry (Goldberg et al., 2012).
Chemopreventive Activities
Isothiocyanates are recognized for their chemopreventive activities against various chronic-degenerative diseases, including cancer, cardiovascular diseases, and diabetes. Their electrophilic nature allows them to react with biological nucleophiles, modifying proteins in a manner that is central to their biological activity. This highlights their significant role in disease prevention (Fimognari et al., 2012).
Antimicrobial Activities
Isothiocyanates have been studied for their antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This research provides evidence of the biological value of isothiocyanates and their potential as tools against resistant bacterial strains (Dias et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including 2-Pentyl Isothiocyanate, are known to interact with a variety of intracellular targets. These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .
Mode of Action
The interaction of 2-Pentyl Isothiocyanate with its targets leads to a range of changes within the cell. For instance, ITCs can inhibit the activity of CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, and induce apoptosis .
Biochemical Pathways
ITCs, including 2-Pentyl Isothiocyanate, are metabolized by the mercapturic acid pathway . This includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . They can also modulate a large number of cancer-related targets or pathways .
Pharmacokinetics
They are derived from the enzymatic hydrolysis of glucosinolates (GSLs) and are metabolized by the mercapturic acid pathway .
Result of Action
The molecular and cellular effects of 2-Pentyl Isothiocyanate’s action are diverse, given its interaction with multiple targets. For instance, it can lead to the inhibition of tumorigenesis, induction of apoptosis, and modulation of cell cycle . In addition, it has been found that aliphatic isothiocyanates exhibit promising antimicrobial activity against plant pathogenic fungi and bacteria .
Action Environment
The action, efficacy, and stability of 2-Pentyl Isothiocyanate can be influenced by various environmental factors. For instance, the hydrophobicity of ITCs is enhanced by increasing alkyl chain length, which can influence their antibacterial activity . Furthermore, the synthesis of isothiocyanates can be influenced by factors such as pH and temperature .
Biochemical Analysis
Cellular Effects
Isothiocyanates have been shown to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can modulate a large number of cancer-related targets or pathways, including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Molecular Mechanism
Isothiocyanates are weak electrophiles, susceptible to hydrolysis .
Temporal Effects in Laboratory Settings
It has been observed that the activity of isothiocyanates against certain pathogens can be moderately intense with an increase in hydrophobicity . This suggests that the effects of 2-Pentyl Isothiocyanate may change over time, possibly due to changes in its stability or degradation.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 2-Pentyl Isothiocyanate in animal models. Isothiocyanates have been shown to have chemopreventive effects in animal models of gastric cancer
Metabolic Pathways
Isothiocyanates, including 2-Pentyl Isothiocyanate, are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This pathway is crucial for the detoxification and elimination of isothiocyanates from the body.
Transport and Distribution
It has been suggested that the transport of isothiocyanates to the target sites of certain bacteria might involve hydrophobicity transport mechanisms .
Subcellular Localization
Isothiocyanates are known to interact with various intracellular targets
Properties
IUPAC Name |
2-isothiocyanatopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-4-6(2)7-5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBOSXLLKLBNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336826 | |
| Record name | 2-Isothiocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201224-94-4 | |
| Record name | 2-Isothiocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201224-94-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


